4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIUUKLMBSBKIT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Workflow
In a representative procedure, maleic anhydride (1.0 equiv) is dissolved in toluene or xylene under inert atmosphere, and 2,6-dimethylaniline (1.1 equiv) is added dropwise at 0–5°C to mitigate exothermic side reactions. The mixture is then refluxed at 110–120°C for 4–6 hours, during which the intermediate maleamic acid precipitates as a crystalline solid. Post-reaction, the crude product is isolated via vacuum filtration, washed with cold diethyl ether to remove unreacted starting materials, and dried under reduced pressure.
Solvent and Stoichiometry Optimization
-
Solvent Effects : Toluene and xylene are preferred for their high boiling points (110°C and 140°C, respectively), which facilitate reflux conditions without solvent evaporation. Chlorinated solvents like dichlorobenzene are less common due to environmental concerns but may enhance reaction rates in industrial settings.
-
Stoichiometric Ratios : A slight excess of 2,6-dimethylaniline (1.05–1.1 equiv) ensures complete consumption of maleic anhydride, minimizing dimerization byproducts.
Industrial-Scale Production Methods
For large-scale synthesis, continuous flow reactors (CFRs) have been adopted to improve yield consistency and reduce batch-to-batch variability. In a patented industrial process, maleic anhydride and 2,6-dimethylaniline are fed into a tubular reactor at 100–130°C with a residence time of 10–30 minutes. This approach achieves >90% conversion by leveraging enhanced heat transfer and mixing efficiency compared to batch reactors.
Alternative Synthetic Pathways
Phosgene-Mediated Cyclization (Patent-Based Approach)
A patent by EP0349259B1 describes an alternative route wherein this compound is synthesized as an intermediate in the production of N-substituted chlorosuccinimides. Key steps include:
-
Maleamic Acid Formation : Reacting maleic anhydride with 2,6-dimethylaniline in ethyl acetate at 50–60°C for 5 hours.
-
In Situ Phosgenation : Treating the maleamic acid with phosgene (1.3 equiv) in the presence of imidazole (0.1 equiv) to yield the chlorosuccinimide derivative.
Though primarily focused on downstream products, this method confirms the versatility of maleamic acids as synthetic intermediates and validates the robustness of the classical synthesis under diverse conditions.
Purification and Isolation Techniques
Recrystallization
The crude product is typically recrystallized from ethanol/water (3:1 v/v) to achieve >98% purity. Crystallization kinetics studies reveal that slow cooling (0.5°C/min) produces larger, more uniform crystals with lower solvent inclusion.
Chromatographic Methods
For analytical-grade material, flash chromatography on silica gel (ethyl acetate/hexane, 1:1) effectively separates the target compound from oligomeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase is employed for final purity verification.
Comparative Analysis of Preparation Methods
| Parameter | Classical Synthesis | Industrial CFR | Patent-Based Method |
|---|---|---|---|
| Reaction Time | 4–6 hours | 10–30 minutes | 5 hours |
| Temperature | 110–120°C | 100–130°C | 50–60°C |
| Yield | 75–85% | 90–95% | 70–80% |
| Scalability | Moderate | High | Low |
| Purity (Post-Workup) | 95–98% | 98–99% | 85–90% |
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anesthetics and analgesics.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
4-(4-Methylanilino)-4-oxobut-2-enoic Acid
- CAS No.: Not explicitly listed (synonyms include (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid).
- Synthesis : Prepared from p-toluidine and maleic anhydride with a yield of 94.23% ±0.69% .
- Key Properties :
- Applications : Used in rubber products and protective materials .
(E)-4-(2,6-Difluoroanilino)-4-oxobut-2-enoic Acid
- CAS No.: 1164538-71-7.
- Key Properties: Pharmaceutical-grade intermediate with non-hazardous transport requirements. Analyzed via LCMS, GC, NMR, and FTIR for purity validation .
- Applications : High-purity intermediate for drug synthesis .
4-(4-Acetylaminophenyl)-4-oxobut-2-enoic Acid
- Reactivity : Reacts with carbazides and hydrazines to form heterocyclic derivatives (e.g., pyrazole and pyridazine analogs), highlighting its utility in medicinal chemistry .
Fluorinated Derivatives (e.g., 4-(2-Fluorophenylamino)-4-oxobut-2-enoic Acid)
Biological Activity
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid, a derivative of 4-oxobut-2-enoic acid, has garnered attention in medicinal chemistry for its potential biological activities. This compound is structurally characterized by the presence of a dimethylaniline moiety, which may influence its pharmacological properties.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
Antiviral Properties
Recent studies have explored the antiviral potential of compounds related to this compound. For example, derivatives with similar structural features have shown activity against various viruses, including Zika and Dengue viruses. These findings suggest that the compound may possess similar antiviral properties due to its structural analogies with effective antiviral agents .
Antioxidant Activity
Research indicates that compounds containing the 4-oxobutenoic acid framework exhibit significant antioxidant activity. This property is critical in mitigating oxidative stress-related diseases. The antioxidant capacity can be attributed to the presence of conjugated double bonds in the molecule, which facilitate electron donation and radical scavenging .
Enzyme Inhibition
Enzyme inhibition studies have highlighted that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, inhibition of cyclooxygenase (COX) enzymes has been documented, which is relevant for developing anti-inflammatory drugs .
Case Study 1: Antiviral Activity Against Flaviviruses
A series of studies focused on structurally related compounds revealed that certain derivatives exhibited potent antiviral activity against Flavivirus infections. The structure-activity relationship (SAR) analysis indicated that modifications at the aniline nitrogen significantly enhanced antiviral efficacy .
Case Study 2: Antioxidant Efficacy
In vitro assays demonstrated that this compound exhibited a notable reduction in reactive oxygen species (ROS) levels in cellular models subjected to oxidative stress. This effect was quantified using DPPH and ABTS assays, confirming its potential as a therapeutic antioxidant .
Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Antiviral | Effective against Zika and Dengue viruses; SAR analysis indicated enhanced potency with specific substitutions. |
| Study B | Antioxidant | Significant reduction in ROS levels; demonstrated efficacy in DPPH and ABTS assays. |
| Study C | Enzyme Inhibition | Inhibitory effects on COX enzymes; potential applications in anti-inflammatory drug development. |
Q & A
Q. What is the optimized synthetic route for 4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid, and how is its structure confirmed?
The compound is synthesized via the reaction of 2,6-dimethylaniline with maleic anhydride in a 1:1 molar ratio under reflux conditions in a non-polar solvent (e.g., toluene). The reaction proceeds via nucleophilic attack of the amine on the anhydride, forming the monoamide derivative. Structural confirmation is achieved using NMR spectroscopy: key signals include doublets for the α,β-unsaturated carbonyl system (δ ~6.2–6.9 ppm, ), aromatic protons (δ ~7.4–7.5 ppm), and broad signals for NH and COOH groups (δ ~10.2–13.3 ppm). IR spectroscopy further confirms carbonyl (C=O, ~1700 cm) and conjugated double bond (C=C, ~1650 cm) functionalities .
Q. What analytical methods are recommended for quantifying purity, and what are their limitations?
Non-aqueous potentiometric titration using perchloric acid in a 4:3 (v/v) isopropyl alcohol:acetone solvent mixture is optimal for quantification. This ratio ensures complete solubility of the compound, minimizes measurement uncertainty, and achieves a mass fraction accuracy of 94.23 ± 0.69%. Earlier methods using 1:1 solvent ratios underestimated purity (~91%) due to incomplete dissolution. Detection limits are 0.002 mol/dm, validated via calibration curves .
Q. How does solvent polarity affect solubility and analytical outcomes?
The compound is insoluble in water but dissolves in organic solvents with intermediate dielectric constants (e.g., isopropyl alcohol: ε = 18.3; acetone: ε = 20.7). A 4:3 solvent ratio balances polarity to stabilize the zwitterionic form (NH-COO), enhancing titration accuracy. Solvents with extreme polarities (e.g., hexane or DMSO) lead to poor dissociation or excessive baseline noise in potentiometric analysis .
Advanced Research Questions
Q. How can contradictory yield data across studies be resolved?
Discrepancies in reported yields (e.g., 91% vs. 94–97%) arise from variations in solvent ratios during purification and titration. For instance, suboptimal solvent ratios reduce the effective concentration of the analyte, leading to underestimation. Researchers should standardize solvent systems (e.g., 4:3 isopropyl alcohol:acetone) and validate yields via -NMR integration against internal standards (e.g., TMS) to minimize systematic errors .
Q. What computational approaches predict the compound’s reactivity and bioactivity?
Density functional theory (DFT) calculations can model the electronic structure of the α,β-unsaturated carbonyl system, predicting sites for nucleophilic attack (e.g., Michael addition). Molecular docking studies (e.g., AutoDock Vina) suggest potential antioxidant activity by analyzing interactions with free radical species (e.g., DPPH). Quantum-chemical descriptors (e.g., HOMO-LUMO gaps) correlate with experimental antioxidant efficacy, as shown in analogs like 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid .
Q. What strategies improve crystallinity for X-ray diffraction studies?
Slow evaporation from a 1:1 chloroform-methanol mixture enhances crystal growth. The planar α,β-unsaturated system and intramolecular hydrogen bonding (NH···O=C) facilitate π-stacking, improving lattice stability. For challenging crystallizations, mechanochemical grinding with coformers (e.g., succinic acid) can induce polymorphism .
Q. How do structural modifications influence biological activity?
Substituting the 2,6-dimethylanilino group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) increases electrophilicity of the α,β-unsaturated carbonyl, enhancing antioxidant capacity. Conversely, bulky substituents (e.g., tert-butyl) reduce solubility and bioavailability. Structure-activity relationship (SAR) studies should combine synthetic chemistry with in vitro radical scavenging assays (e.g., ABTS) .
Methodological Best Practices
- Synthesis: Use anhydrous conditions and stoichiometric control to prevent diastereomer formation. Monitor reaction progress via TLC (chloroform:methanol = 8:1) .
- Quantification: Calibrate potentiometric titrators with potassium hydrogen phthalate (KHP) in the same solvent system to account for ionic strength effects .
- Computational Modeling: Validate docking results with experimental IC values to ensure predictive accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
